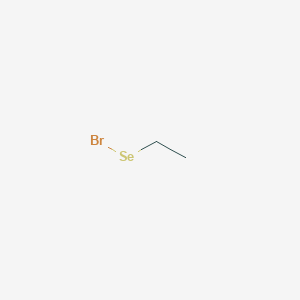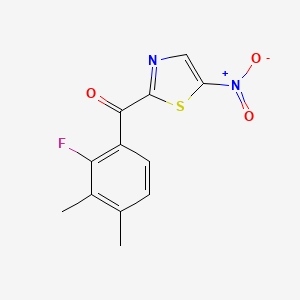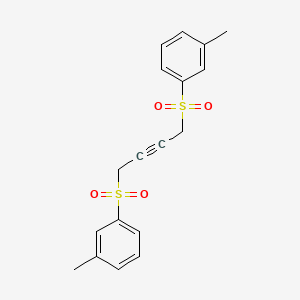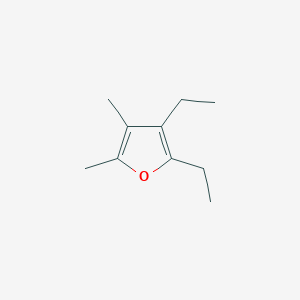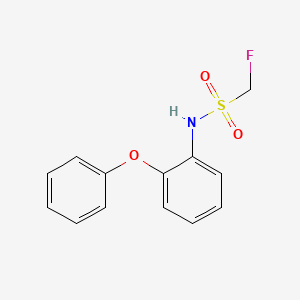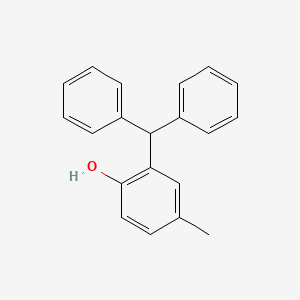
2-(Diphenylmethyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylmethyl)-4-methylphenol is an organic compound characterized by a phenol group substituted with a diphenylmethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-4-methylphenol typically involves the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction results in the formation of the diphenylmethyl group, which is then introduced to the phenol structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylmethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2-(Diphenylmethyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Diphenylmethyl)-4-methylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diphenylmethyl group can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desoxypipradrol: A compound with a similar diphenylmethyl structure but different functional groups
Diphenylmethane: Shares the diphenylmethyl core but lacks the phenol group.
Diphenylmethanol: Similar structure with an alcohol group instead of a phenol group.
Uniqueness
2-(Diphenylmethyl)-4-methylphenol is unique due to its specific combination of a phenol group with a diphenylmethyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
52449-10-2 |
|---|---|
Formule moléculaire |
C20H18O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
2-benzhydryl-4-methylphenol |
InChI |
InChI=1S/C20H18O/c1-15-12-13-19(21)18(14-15)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20-21H,1H3 |
Clé InChI |
UVSOATMQILVBFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


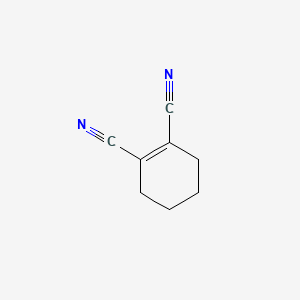

![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)

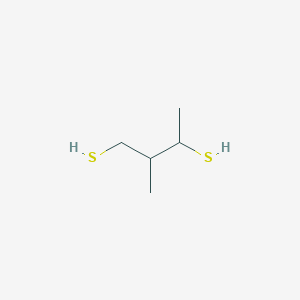
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)


